3-Nitrobenzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibitor of Catechol-O-Methyltransferase (COMT)

One of the primary areas of scientific research on 3-NBD is its potential role as an inhibitor of catechol-O-methyltransferase (COMT) []. COMT is an enzyme found in the brain and other tissues that breaks down catecholamines, such as dopamine and norepinephrine. By inhibiting COMT, 3-NBD may increase the levels of these neurotransmitters in the brain, which is why it has been investigated in the context of:

- Neurodegenerative diseases: Studies have explored the potential use of 3-NBD in animal models of Parkinson's disease and Alzheimer's disease, as these conditions are associated with decreased dopamine and norepinephrine levels [, ]. However, it is important to note that these are pre-clinical studies, and much more research is needed to determine if 3-NBD would be safe and effective for treating these diseases in humans.

Additional Research Areas

-NBD is also being investigated for its potential applications in other areas of scientific research, including:

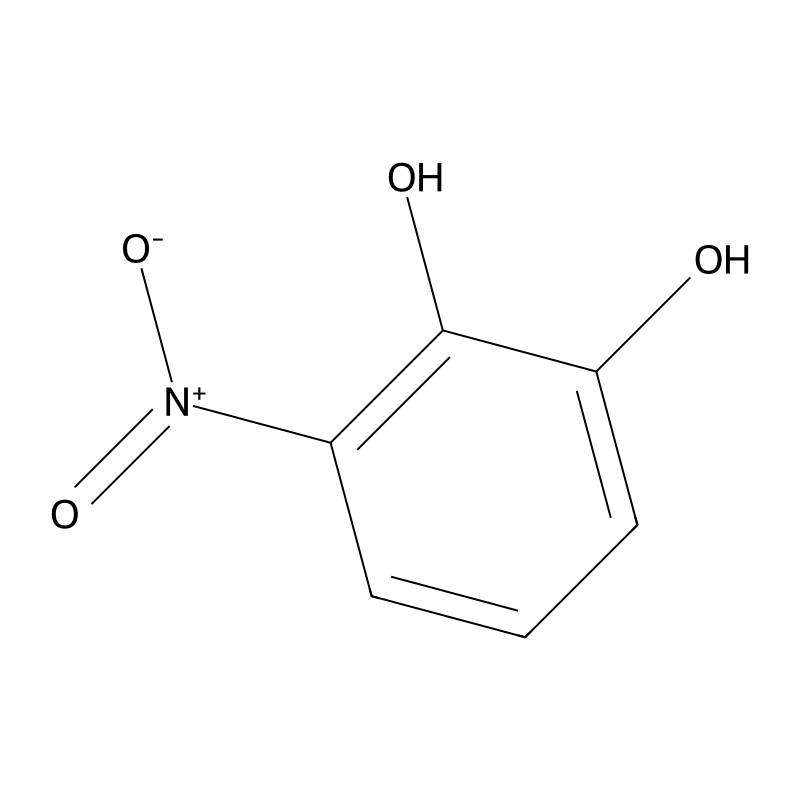

3-Nitrobenzene-1,2-diol, also known by its CAS number 6665-98-1, is an organic compound with the molecular formula C₆H₅NO₄. This compound features a nitro group (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring, specifically at the 1 and 2 positions. The structure of 3-nitrobenzene-1,2-diol is characterized by its aromatic nature and the presence of functional groups that contribute to its chemical reactivity and biological activity .

- Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Reduction: The nitro group can be reduced to an amine under specific conditions, leading to compounds like 3-amino-1,2-diol.

- Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.

These reactions highlight the compound's potential for further chemical transformations in synthetic organic chemistry .

3-Nitrobenzene-1,2-diol exhibits significant biological activity, particularly as an inhibitor of catechol-O-methyltransferase (COMT). This enzyme is crucial in the metabolism of catecholamines and is involved in various physiological processes. Inhibition of COMT can impact neurotransmitter levels and has implications for conditions such as Parkinson's disease and other neurological disorders . Additionally, this compound may interact with other enzymes and proteins, influencing metabolic pathways.

The synthesis of 3-nitrobenzene-1,2-diol can be achieved through several methods:

- Nitration of Catechol: Direct nitration of catechol using concentrated nitric acid leads to the formation of 3-nitrobenzene-1,2-diol.

- Reduction of Nitro Compounds: Starting from 3-nitrophenol or similar nitro compounds can also yield 3-nitrobenzene-1,2-diol through selective reduction methods.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies for functional groups to achieve higher selectivity and yield .

3-Nitrobenzene-1,2-diol finds applications in various fields:

- Pharmaceuticals: Its role as a COMT inhibitor makes it a candidate for drug development targeting neurological diseases.

- Biochemical Research: Used as a reagent in biochemical assays to study enzyme kinetics and metabolic pathways.

- Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds due to its reactive functional groups .

Studies on the interactions of 3-nitrobenzene-1,2-diol with biomolecules have revealed its potential effects on enzyme activities and metabolic processes. Research indicates that this compound can modulate the activity of several enzymes beyond COMT, which may lead to broader implications in pharmacology and toxicology. Understanding these interactions is crucial for elucidating its biological mechanisms and therapeutic potentials .

Several compounds are structurally related to 3-nitrobenzene-1,2-diol. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Nitrocatechol | 3505109 | Nitro group at position 4; used in similar biological studies. |

| 5-Fluoro-3-nitrobenzene-1,2-diol | Not available | Contains fluorine; alters pharmacokinetics compared to 3-nitrobenzene-1,2-diol. |

| 2-Nitrobenzene-1,3-diol | 601-89-8 | Different substitution pattern; exhibits distinct chemical properties. |

The uniqueness of 3-nitrobenzene-1,2-diol lies in its specific arrangement of hydroxyl and nitro groups which influences its reactivity and biological functions distinctly compared to these similar compounds .

3-Nitrobenzene-1,2-diol (C₆H₅NO₄) is a nitrated derivative of catechol (1,2-dihydroxybenzene) with a molecular weight of 155.11 g/mol. The compound features two adjacent hydroxyl groups at positions 1 and 2 of the benzene ring and a nitro group at position 3, creating a unique electronic distribution that contributes to its chemical reactivity and biological properties.

Physical Properties

3-Nitrobenzene-1,2-diol exhibits moderate solubility in common organic solvents including chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol. Its acidic character is attributed to the electron-withdrawing effect of the nitro group, which enhances the acidity of the hydroxyl groups.

The biotechnological production of 3-nitrobenzene-1,2-diol represents a significant advancement in the field of biocatalysis and environmental biotechnology [3]. This dihydroxylated nitroaromatic compound serves as a crucial intermediate in various biodegradation pathways and has emerged as a target molecule for sustainable production methods [15]. The compound, also known as 3-nitrocatechol, is characterized by its molecular formula C6H5NO4 and molecular weight of 155.11 daltons [1].

Microbial Oxygenase Systems

Microbial oxygenase systems represent the primary biotechnological approach for the production of 3-nitrobenzene-1,2-diol from nitrobenzene substrates [3] [17]. These enzyme systems utilize molecular oxygen to introduce hydroxyl groups into aromatic compounds through highly specialized catalytic mechanisms [18]. The biotransformation process involves the incorporation of both atoms of molecular oxygen into the nitrobenzene ring structure, resulting in the formation of the desired dihydroxylated product [3] [12].

The fundamental mechanism underlying these oxygenase systems involves the coordination of iron-sulfur clusters and mononuclear iron centers that facilitate the activation of molecular oxygen [16]. Research has demonstrated that these enzyme systems can effectively overcome the electron-withdrawing properties of the nitro group, which traditionally render nitroaromatic compounds resistant to oxidative attack [3] [17].

Toluene Dioxygenase Pathways

Toluene dioxygenase pathways have emerged as one of the most extensively studied systems for the biotechnological production of 3-nitrobenzene-1,2-diol [3] [12] [17]. These multicomponent enzyme systems consist of three essential components: a reductase, a ferredoxin, and a terminal oxygenase that catalyzes the dihydroxylation reaction [4] [5].

Pseudomonas putida F1 has been identified as a particularly effective bacterial strain for nitrobenzene biotransformation through toluene dioxygenase activity [3] [12]. Studies have demonstrated that toluene-induced cells of this strain convert nitrobenzene to 3-nitrocatechol with remarkable efficiency [3] [17]. The transformation process involves the incorporation of both atoms of oxygen from molecular oxygen, as confirmed through isotopic labeling experiments using 18O2 [3] [12].

The catalytic mechanism proceeds through the formation of a cis-dihydrodiol intermediate, specifically cis-1,2-dihydroxy-3-nitrocyclohexa-3,5-diene [17] [19]. This intermediate is subsequently converted to 3-nitrocatechol through spontaneous dehydration or enzymatic processes [17] [20]. Pseudomonas putida 39/D, a mutant strain derived from P. putida F1, has been shown to accumulate this cis-dihydrodiol intermediate, providing valuable insights into the reaction mechanism [3] [17].

The toluene dioxygenase system demonstrates remarkable substrate specificity for nitrobenzene, with conversion rates reaching up to 82% recovery of 3-nitrocatechol under optimal conditions [17]. The enzyme system requires prior induction with toluene vapor to achieve maximum activity, indicating the regulatory nature of the pathway [3] [12].

| Bacterial Strain | Product Formation | Conversion Efficiency | Intermediate Detected |

|---|---|---|---|

| Pseudomonas putida F1 | 3-nitrocatechol | 82% recovery | Trace cis-dihydrodiol |

| Pseudomonas putida 39/D | cis-dihydrodiol | High accumulation | cis-1,2-dihydroxy-3-nitrocyclohexa-3,5-diene |

| Pseudomonas sp. JS150 | 3-nitrocatechol | Stoichiometric | None detected |

Phenol Monooxygenase Pathways

Phenol monooxygenase pathways represent an alternative biotechnological approach for the production of hydroxylated aromatic compounds, including potential precursors to 3-nitrobenzene-1,2-diol [5]. These enzyme systems differ from dioxygenases in their mechanism of oxygen incorporation, utilizing only one atom of molecular oxygen while reducing the second atom to water [5].

Pseudomonas stutzeri OX1 harbors both toluene monooxygenase and phenol hydroxylase systems, providing a unique model for understanding the metabolic significance of dual oxygenase activities [5]. The phenol hydroxylase complex consists of five subunits designated as L, M, N, O, and P, which demonstrate significant homology with other multicomponent phenol hydroxylases [5].

The phenol hydroxylase system from P. stutzeri demonstrates the ability to efficiently convert phenolic substrates to catechol derivatives through hydroxylation reactions [5]. Time course analyses have revealed that cells expressing phenol hydroxylase can produce catechol from benzene substrates, with the phenol concentration reaching steady-state levels after 25-30 minutes of incubation [5].

The kinetic properties of phenol monooxygenases indicate their potential utility in biotechnological applications requiring precise control over hydroxylation patterns [5]. The enzyme system demonstrates substrate specificity that complements toluene monooxygenase activity, suggesting potential applications in engineered biosynthetic pathways [5].

| Enzyme Component | Molecular Weight | Homology with CF600 PH | Function |

|---|---|---|---|

| Subunit L | Not specified | 63% identity | Oxygenase component |

| Subunit M | Not specified | 68% identity | Regulatory function |

| Subunit N | Not specified | 76% identity | Electron transfer |

| Subunit O | Not specified | 53% identity | Structural component |

| Subunit P | Not specified | 77% identity | Reductase activity |

Recombinant Bacterial Strains

The development of recombinant bacterial strains represents a crucial advancement in the biotechnological production of 3-nitrobenzene-1,2-diol [9] [21]. These engineered systems offer enhanced control over enzyme expression, improved substrate specificity, and increased production yields compared to wild-type bacterial strains [9] [10].

Recombinant approaches have focused primarily on the heterologous expression of nitrobenzene dioxygenase genes in well-characterized host organisms [9] [15]. The successful cloning and expression of these enzyme systems have enabled detailed characterization of their catalytic properties and optimization of production conditions [10] [15].

Pseudomonas putida and Escherichia coli Engineering

Engineering of Pseudomonas putida and Escherichia coli strains has emerged as the predominant strategy for recombinant production of 3-nitrobenzene-1,2-diol [9] [21]. These host organisms offer distinct advantages including well-established genetic manipulation protocols, robust growth characteristics, and compatibility with industrial fermentation processes [9] [10].

Escherichia coli has been extensively utilized as a heterologous expression host for nitrobenzene dioxygenase systems [9] [10] [21]. Construction of recombinant plasmids carrying nitrobenzene nitroreductase (nbzA) and hydroxylaminobenzene mutase (habA) genes from Pseudomonas pseudoalcaligenes JS45 has enabled the production of engineered E. coli strains capable of converting nitrobenzene to 2-aminophenol [9].

The pET-21a expression system has proven particularly effective for the production of functional nitrobenzene dioxygenase components in E. coli [9] [10]. IPTG-induced cells of strain JS995 demonstrate rapid and stoichiometric conversion of nitrobenzene substrates, with specific activities reaching 2.5 units per milligram of protein [9].

Pseudomonas putida engineering has focused on the enhancement of existing catabolic pathways through genetic modification [7] [8]. Strain HS12 harbors two plasmids, pNB1 and pNB2, which collectively encode the complete nitrobenzene degradation pathway [7]. The genes nbzA, nbzC, nbzD, and nbzE located on pNB1 encode nitrobenzene nitroreductase, 2-aminophenol 1,6-dioxygenase, 2-aminomuconic 6-semialdehyde dehydrogenase, and 2-aminomuconate deaminase respectively [7].

Directed evolution approaches have been applied to enhance the catalytic properties of nitrobenzene dioxygenase systems [14]. Laboratory evolution of toluene dioxygenase has resulted in variants with improved substrate specificity and catalytic efficiency [4]. Triple mutant F222C/F251L/G253D demonstrates 375-fold enhanced activity toward 3-nitrophenethyl alcohol compared to wild-type enzyme [14].

| Recombinant System | Host Organism | Expression Vector | Specific Activity | Substrate Range |

|---|---|---|---|---|

| nbzA + habA | E. coli JS995 | pET-21a | 2.5 U/mg protein | Nitrobenzene, nitroacetophenones |

| nfs1 + habA | E. coli JS996 | pSE380 | 0.1 U/mg protein | Nitrotoluenes, nitrobiphenyl ether |

| TDO variants | E. coli BL21(DE3) | pXTD8 | Enhanced activity | 4-picoline, toluene derivatives |

Pilot-Scale Process Optimization

Pilot-scale process optimization represents a critical phase in the biotechnological development of 3-nitrobenzene-1,2-diol production systems [11] [22]. These studies bridge the gap between laboratory-scale research and industrial implementation by addressing scalability challenges and process economics [11] [27].

Process optimization studies have focused on the development of continuous bioprocessing systems that offer advantages over traditional batch processes [11]. Integrated continuous bioprocesses have demonstrated the potential for sustained production with minimal operator intervention and improved product quality consistency [11].

Fermentation optimization has addressed key parameters including temperature control, substrate feeding strategies, and oxygen transfer rates [22] [28]. Microreactor systems have been developed for continuous nitrobenzene transformation, reducing reaction times from hours to minutes while maintaining high conversion and selectivity [22].

Bacterial consortium optimization has emerged as a promising approach for enhanced nitrobenzene degradation [28]. Mixed cultivation of Arthrobacter sp. NB1, Serratia sp. NB2, and Stenotrophomonas sp. NB3 at optimal ratios of 4:4:5 demonstrated degradation rates twice those achieved by individual strains [28].

Metal ion supplementation has been identified as a critical factor in process optimization [28]. Mixture design experiments revealed that Mg2+, Ca2+, Fe2+, Zn2+, and Mn2+ enhance nitrobenzene degradation, while Cu2+ and Co2+ exhibit inhibitory effects [28].

Scale-up considerations have addressed the challenges of maintaining enzyme activity and product quality during process intensification [27] [29]. Multiscale modeling approaches have been developed to predict reaction performance and optimize operating conditions for larger production volumes [27].

| Process Parameter | Optimal Range | Effect on Production | Reference Conditions |

|---|---|---|---|

| Temperature | 25-65°C | Enhanced conversion rates | Microreactor studies |

| pH | 6.9-7.4 | Optimal enzyme activity | Phosphate buffer systems |

| Metal ion concentration | Variable by ion type | 2-fold enhancement (optimal mix) | Consortium studies |

| Residence time | 10 minutes | Reduced from 2+ hours | Continuous flow systems |